(2E)-3-cyclohexylbut-2-enoic acid
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Overview
Description
(2E)-3-cyclohexylbut-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-cyclohexylbut-2-enoic acid typically involves the reaction of cyclohexylmethyl ketone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-cyclohexylbut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to form saturated acids using catalysts like palladium on carbon.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Cyclohexylbutanoic acid or cyclohexylbutanone
Reduction: Cyclohexylbutanoic acid
Substitution: Halogenated derivatives like 3-bromo-3-cyclohexylbut-2-enoic acid
Scientific Research Applications
(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes involved in metabolic processes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-phenylbut-2-enoic acid
- (2E)-3-methylbut-2-enoic acid
- (2E)-3-ethylbut-2-enoic acid
Uniqueness
(2E)-3-cyclohexylbut-2-enoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-3-cyclohexylbut-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+ |
InChI Key |
WVRIPRILKKOIQL-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1CCCCC1 |
Canonical SMILES |
CC(=CC(=O)O)C1CCCCC1 |
melting_point |
85.5 °C |
Origin of Product |
United States |
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